REACTION_CXSMILES
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C1C(=O)N([Br:8])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C.[C:21]([N:28]1[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[N:30]=[C:29]1[CH3:37])([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22]>C(Cl)(Cl)(Cl)Cl>[C:21]([N:28]1[C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[N:30]=[C:29]1[CH2:37][Br:8])([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22]
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Name
|
|
Quantity
|
8.43 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(=NC2=C1C=CC=C2)C
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux
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Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
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Type
|
CUSTOM
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Details
|
the resulting brown oil was chromatographed on silica gel (15% EtOAc/hexanes)
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(=NC2=C1C=CC=C2)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |